molecular formula C5H6Br2N2 B102120 4,5-Dibromo-1,2-dimethyl-1H-imidazole CAS No. 16954-05-5

4,5-Dibromo-1,2-dimethyl-1H-imidazole

Cat. No. B102120
CAS RN: 16954-05-5
M. Wt: 253.92 g/mol
InChI Key: IRPMMLNFWNJAMH-UHFFFAOYSA-N
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Description

The compound 4,5-Dibromo-1,2-dimethyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One efficient method for synthesizing imidazo[1,5-a]pyridine derivatives involves the reaction of 1,1-dibromo-1-alkenes with 2-aminomethylpyridines, requiring an inorganic base and moderate heating in DMF to proceed, yielding moderate to good results . Another study presents a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a closely related compound, which is a key building block for bioactive molecules. This method circumvents the issue of regioisomer formation and achieves selective debromination using isopropyl magnesium chloride .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and diverse. For instance, the synthesis of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione reveals a molecule with a 7-membered heterocycle that exhibits a boat conformation in the crystal and undergoes interconversion in solution at room temperature . This indicates that the molecular structure of imidazole derivatives can be dynamic and may vary between solid-state and solution.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, the oxidation of certain imidazole derivatives with potassium ferricyanide in a water-alcohol solution of alkali leads to the formation of dimers that exhibit photochromism upon irradiation . Another study found that 2,2-diethyl-4,5-dimethyl-2H-imidazole, which is structurally similar to 4,5-Dibromo-1,2-dimethyl-1H-imidazole, does not undergo expected [4 + 2] cycloadditions but instead tautomerizes and forms a dimer in the presence of trifluoroacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure. For instance, the compound 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione has a melting point of 268–269 °C and exhibits a boat conformation in its crystal structure . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in the synthesis of bioactive molecules.

Scientific Research Applications

Organic Precursor for Zinc Oxide Nano Particles

4,5-Dibromo-1,2-dimethyl-1H-imidazole derivatives have been investigated for their potential as organic precursors in the synthesis of zinc oxide nanoparticles. This application is significant in the field of nanotechnology, where zinc oxide nanoparticles are valued for their unique physical and chemical properties (Padhy et al., 2010).

Spectroscopic Characterization and Reactivity Study

Spectroscopic characterization and computational studies of imidazole derivatives, including 4,5-dimethyl-1H-imidazole-2-yl acetate, have been conducted to understand their reactivity. This research is crucial in chemistry and materials science for developing new compounds with specific properties (Hossain et al., 2018).

Synthesis of Purines

4,5-Dibromo-1,2-dimethyl-1H-imidazole has been utilized in the synthesis of purines and related compounds. This application is significant in medicinal chemistry and drug development, as purines are key components in many biologically active molecules (Edenhofer, 1975).

Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Research has been conducted on the synthesis of functionalized 1,2,4,5-tetrasubstituted imidazole derivatives using 4,5-dibromo-1,2-dimethyl-1H-imidazole. These compounds have applications in various fields, including pharmaceuticals and materials science (Ran et al., 2015).

Molecular Docking and DFT Calculations

Detailed experimental and computational spectroscopic characterizations of imidazole derivatives, including those related to 4,5-dibromo-1,2-dimethyl-1H-imidazole, have been conducted. These studies are instrumental in understanding the molecular structure and properties of these compounds, aiding in the development of new materials and drugs (Thomas et al., 2018).

Photochromism Studies

Studies on the photochromism of imidazole derivatives, including 4,5-dibromo-1,2-dimethyl-1H-imidazole, have been conducted. This research is important in the field of photochemistry and materials science, where photochromic materials find applications in various technologies (Bai et al., 2010).

Antineoplastic Activity

Investigations into the antineoplastic (anti-cancer) activities of certain imidazole derivatives have been conducted. These studies are crucial in the field of oncology and pharmacology, contributing to the development of new cancer treatments (Carter & Friedman, 1972).

Safety And Hazards

The compound has been classified with the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,5-dibromo-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPMMLNFWNJAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307444
Record name 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-1,2-dimethyl-1H-imidazole

CAS RN

16954-05-5
Record name 16954-05-5
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Record name 4,5-Dibromo-1,2-dimethyl-1H-imidazole
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Record name 4,5-dibromo-1,2-dimethyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Lessi, A Panattoni, L Guglielmero, P Minei… - Synthesis, 2019 - thieme-connect.com
An efficient synthesis of symmetrical 1,2-disubstituted 4,5-dialkynylimidazoles by Sonogashira alkynylation of the corresponding 4,5-dibromo derivatives was developed. Moreover, …
Number of citations: 5 www.thieme-connect.com
M Bahnous, A Bouraiou, S Bouacida… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title salt, C5H7Br2N2+·Br−, the cation and anion are connected by an N—H⋯Br hydrogen bond. In the crystal, there are intercalated layers parallel to (10-2) in which bromide ions …
Number of citations: 9 scripts.iucr.org
R Rossi, M Ciofalo - Current Organic Chemistry, 2019 - ingentaconnect.com
In recent years, the synthesis and evaluation of the biological properties of 1,2,4,5-tetrasubstituted-1H-imidazole derivatives have been the subject of a large number of studies by …
Number of citations: 6 www.ingentaconnect.com
M de Gaetano, E Butler, K Gahan, A Zanetti… - European Journal of …, 2019 - Elsevier
Lipoxins (LXs) are endogenously generated eicosanoids with potent bio-actions consistent with attenuation of inflammation. The costly synthesis and metabolic instability of LXs may …
Number of citations: 40 www.sciencedirect.com

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